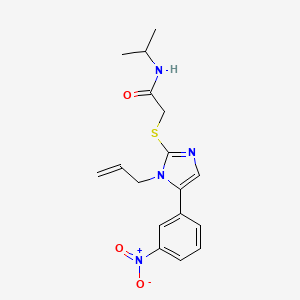

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

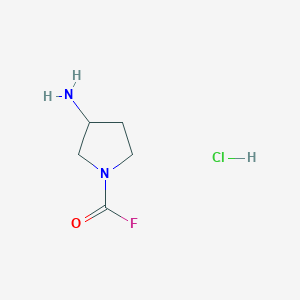

The compound “2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule. It contains an imidazole ring, which is a five-membered planar ring of two nitrogen atoms and three carbon atoms present in many important biological compounds .

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include an imidazole ring substituted with an allyl group and a nitrophenyl group, a thioether linkage, and an isopropylacetamide group. The presence of these functional groups would likely confer specific chemical properties to the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the imidazole ring might participate in acid-base reactions, the nitro group might be reduced, and the thioether linkage might undergo oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar groups like the nitro group and the amide group might increase its solubility in polar solvents .Wissenschaftliche Forschungsanwendungen

Imidazole Derivatives and Antitumor Activity

Imidazole derivatives, which are structurally related to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, have been extensively studied for their potential in antitumor applications. Research has highlighted a range of imidazole derivatives, including bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, and 4-nitro-5-thioimidazole, among others. These compounds have shown promise in the search for new antitumor drugs due to their varied biological properties (Iradyan et al., 2009).

Non-steroidal Agents and Male Fertility

Research has also delved into the role of various non-steroidal agents, including specific imidazole derivatives, in affecting male fertility. These studies have explored a range of antispermatogenic agents, examining their impacts from the pituitary gonadotropins to direct testicular effects, and even considering their influence on sperm maturation and function (Vickery, 1986).

N-Allylic Systems and Catalysis

The field of catalysis has shown interest in N-allylic systems, including compounds similar to 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide. Studies have covered the isomerization of N-allyl compounds, such as amines, imines, amides, and carbamates, focusing on their transformation into N-(1-propenyl) compounds. This research has significant implications for the synthesis of various compounds, including enamines, enamides, and azadienes (Krompiec et al., 2008).

2-(thio)ureabenzothiazoles in Medicinal Chemistry

The combination of (thio)urea and benzothiazole derivatives leads to compounds like 2-(thio)ureabenzothizoles (TBT and UBT), which are significant in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities, making them important in the design and synthesis of new pharmacophores and therapeutic agents (Rosales-Hernández et al., 2022).

Photosensitive Protecting Groups in Chemistry

The use of photosensitive protecting groups, such as 2-nitrobenzyl, 3-nitrophenyl, and 3,5-dimethoxybenzoinyl, has been reviewed, particularly in the context of synthetic chemistry. These groups show promise in enabling the synthesis of complex molecules, a field where compounds like 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide might find applications (Amit et al., 1974).

Nitroimidazole Heterocycles in Medicinal Chemistry

Nitroimidazoles, which share structural characteristics with 2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide, have a wide variety of potential applications in medicinal chemistry. These compounds have been actively researched as drugs, diagnostics, and pathological probes, especially in the context of anticancer, antimicrobial, and antiparasitic applications (Li et al., 2018).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[5-(3-nitrophenyl)-1-prop-2-enylimidazol-2-yl]sulfanyl-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O3S/c1-4-8-20-15(13-6-5-7-14(9-13)21(23)24)10-18-17(20)25-11-16(22)19-12(2)3/h4-7,9-10,12H,1,8,11H2,2-3H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTFNRKNWEHDVTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CSC1=NC=C(N1CC=C)C2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-allyl-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-N-isopropylacetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-((3-(2,3-dichlorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2366057.png)

![N-[(4-tert-butylphenyl)(cyano)methyl]-2-(2,3-dihydro-1H-isoindol-2-yl)acetamide](/img/structure/B2366059.png)

![N-(5-chloro-2-methoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2366060.png)

![3-[4-(Aminomethyl)-1,3-thiazol-2-yl]-4-methylaniline dihydrochloride](/img/structure/B2366061.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2366064.png)

![N-[3-[(2-Methylpropan-2-yl)oxy]cyclobutyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2366069.png)

![3-[3-(4-Chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-methoxyphenyl)pyridazin-4-one](/img/structure/B2366076.png)

![(E)-methyl 2-cyano-3-(4-oxo-2-(p-tolyloxy)-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2366078.png)